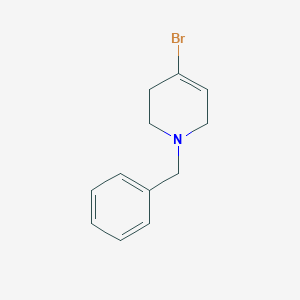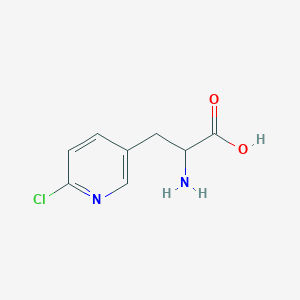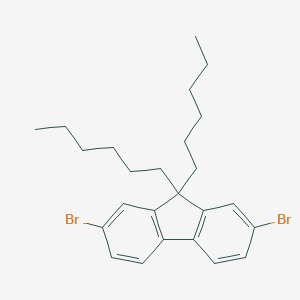
9,9-Dihexyl-2,7-dibromofluorene
概要
説明
9,9-Dihexyl-2,7-dibromofluorene (DDBF) is a heteroaromatic compound containing both bromine and fluorene groups. It is a colorless solid that has been used in various scientific research applications due to its unique properties. DDBF is synthesized from a reaction between 9,9-dihexyl fluorene and 2,7-dibromofluorene. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
Surface-Directed Polymerization : It is used in surface-directed Ni(0) condensation polymerization reactions to grow Poly(9,9-dihexyl fluorene) layers on silicon and quartz surfaces. This technique is effective for synthesizing brush-like layers of conjugated polymers on these substrates (Jhaveri, Peterson, & Carter, 2009).
Photoluminescence and Base Doping : Research has been conducted on well-defined poly(2,7-fluorene) derivatives prepared through palladium-catalyzed couplings involving 9,9-disubstituted 2,7-dibromofluorenes. These polymers exhibit blue emission with high quantum yields and, upon base doping, can achieve electrical conductivities suitable for blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).
Light Emitting Polymers : The synthesis of poly(9,9-dihexyl-2,7-dibenzosilole) demonstrated better efficiency than corresponding polyfluorene in light-emitting devices, showing potential as a blue light emitting polymer (Chan, Mckiernan, Towns, & Holmes, 2005).
Alternating Copolymers : Alternating copolymerization of 9,9-dihexyl-2,7-dibromofluorene with Si-containing divinyl or diallyl compounds has been explored. These copolymers display photophysical properties with blue-shifted absorption peaks and red-shifted emission peaks compared to corresponding homopolymers (Naga, Tagaya, Noda, Imai, & Tomoda, 2008).
Triaryldiamines Synthesis : 9,9-Diaryl-2,7-dibromofluorene was synthesized for forming a novel class of triaryldiamines, which demonstrated interesting photophysical properties and morphological stability, potentially useful in electronic applications (Wong, Wang, Chien, & Wang, 2001).
Phase Behavior Study : The phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) has been reported, showing various phases and transformations, which is critical in understanding the crystalline nature of polyfluorene series (Chen, Su, Su, & Chen, 2006).
作用機序
Target of Action
9,9-Dihexyl-2,7-dibromofluorene, also known as 2,7-dibromo-9,9-dihexyl-9H-fluorene, is primarily used as an intermediate in the production of polymeric light-emitting diodes (LEDs) . The compound’s primary targets are therefore the polymer matrices used in these devices.
Mode of Action
The compound interacts with its targets by being incorporated into the polymer matrix of the LED. This is achieved through Suzuki coupling or Stille coupling reactions , which are commonly used in the synthesis of conjugated polymers . The presence of the compound in the polymer matrix results in enhanced electroluminescence and improved charge-carrier mobility .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, it can be loosely applied to the compound . The compound is slightly soluble in water , which can affect its distribution within the polymer matrix.
Result of Action
The incorporation of this compound into the polymer matrix of LEDs results in devices that exhibit pure blue emission and efficient electroluminescence . This can lead to LEDs that are brighter and more energy-efficient.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the temperature and solvent conditions during the polymer synthesis process can affect the compound’s incorporation into the matrix and thus its effectiveness. Additionally, the operating conditions of the LED, such as temperature and humidity, can also impact the compound’s stability and performance .
特性
IUPAC Name |
2,7-dibromo-9,9-dihexylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFIMLCSVJMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
201807-75-2 | |
| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201807-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10393455 | |
| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189367-54-2 | |
| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-dihexyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of polymers synthesized using 9,9-Dihexyl-2,7-dibromofluorene?
A1: this compound serves as a versatile monomer for synthesizing polymers with applications in polymer light-emitting diodes (PLEDs). For instance, it can be polymerized with other monomers like N-hexylcarbazole to create blue-emitting polymers []. These polymers can be used alone or in conjunction with other materials like iridium complexes to achieve white light emission [].
Q2: How does the incorporation of this compound into polymers affect their optical properties?
A2: Incorporating this compound can significantly impact the optical properties of the resulting polymers. For example, when copolymerized with Si-containing divinyl or diallyl compounds, the polymers exhibit a blue shift in their absorption peak compared to the corresponding homopolymer []. Additionally, these copolymers often display multiple broad absorption peaks attributed to intramolecular charge transfer through the σ-π moiety [].
Q3: What synthetic methods are commonly employed to incorporate this compound into polymer chains?
A3: Several methods are utilized for incorporating this compound into polymer backbones:
Q4: What research has been conducted on the ultrafast hole transfer properties of this compound?
A5: Research [] has investigated the ultrafast hole transfer dynamics of this compound in tetrahydrofuran (THF) using radiolysis techniques. The study demonstrated that despite the rapid fragmentation of THF radical cations, efficient hole transfer to this compound occurs, leading to the formation of its radical cation with high yield. This finding highlights the potential of this compound in applications where rapid charge transfer is crucial.
Q5: How does the molecular structure of the linker molecule in network polymers impact their properties?
A6: The selection of linker molecules significantly influences the emission properties of network polymers. For instance, using 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene as the joint molecule results in network polymers with emission spectra ranging from 450 to 500 nm []. Notably, the specific emission wavelength within this range is sensitive to the structure of the chosen divinyl or diallyl silane linker molecule [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
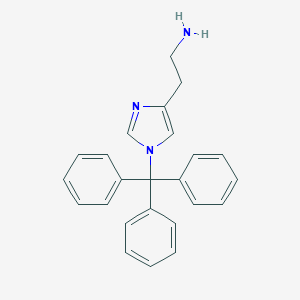

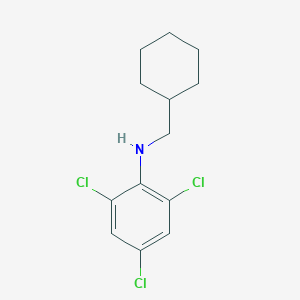
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)


